3-Bromo-4-fluorobenzotrifluoride

Vue d'ensemble

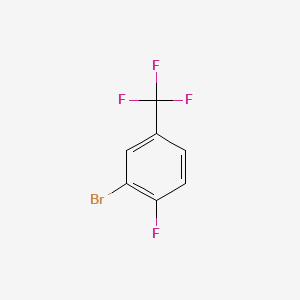

Description

3-Bromo-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzotrifluoride can be synthesized through a multi-step process involving the bromination of p-fluorobenzotrifluoride. In a typical synthesis, p-fluorobenzotrifluoride is reacted with bromine in the presence of catalysts such as lithium bromide, ferric bromide, and tetrabutylammonium bromide. The reaction is carried out at a controlled temperature of 35-45°C for about 6 hours. The crude product is then purified by adjusting the pH with sodium hydroxide and isolating the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through distillation and other purification techniques.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.

Mechanistic Insights :

- Electron-deficient aromatic ring facilitates SNAr with strong nucleophiles (e.g., KNH₂ in NH₃ at -33°C yields 3-amino derivatives) .

- Palladium-catalyzed couplings proceed via oxidative addition of C-Br bond, transmetalation, and reductive elimination .

Coupling Reactions

The compound participates in metal-mediated couplings to construct complex architectures.

Ullmann-Type Couplings

- Conditions : CuI, 1,10-phenanthroline, DMF, 120°C

- Outcomes : Formation of diaryl ethers/thioethers for polymer precursors .

Direct Arylation

- Catalyst : Pd(OAc)₂/P(ⁱPr)₃·HBF₄

- Scope : Couples with heteroarenes (e.g., thiophenes) without pre-functionalization .

Oxidation and Reduction

Controlled transformations modify the oxidation state or substituents.

Challenges :

- Over-reduction of Br to H is suppressed using mild H₂ pressures (<3 atm).

- Oxidative cleavage of CF₃ groups requires harsh conditions (e.g., Fenton’s reagent).

Halogen Exchange Reactions

Fluorine/bromine positions can be modified under specific conditions:

- Halex Reaction : KF, DMF, 150°C converts Br to F at meta-position (yield: 53-68%) .

- Chlorination : Cl₂/FeCl₃ at 40°C introduces Cl at activated positions .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogues:

| Compound | Relative Reactivity in SNAr | Preferred Reaction Sites |

|---|---|---|

| This compound | 1.0 (reference) | C-3 (Br), C-4 (F) |

| 4-Bromo-3-fluorobenzotrifluoride | 0.7 | C-4 (Br), C-2/6 (F) |

| 2-Bromo-5-fluorobenzotrifluoride | 0.5 | C-2 (Br), C-5 (F) |

Data normalized to coupling efficiency under identical Suzuki conditions

Applications De Recherche Scientifique

Organic Chemistry

3-Bromo-4-fluorobenzotrifluoride serves as a key intermediate in the synthesis of more complex organic molecules. It can undergo:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : Participates in redox reactions under specific conditions.

- Coupling Reactions : Utilized in palladium-catalyzed coupling reactions to form biologically active compounds.

Pharmaceutical Chemistry

In medicinal chemistry, this compound is instrumental in the synthesis of pharmaceuticals. Its halogenated structure allows for the development of drugs with enhanced biological activity. For instance, it has been used to synthesize various bioactive molecules through cross-coupling reactions.

Agrochemistry

This compound is utilized as an intermediate in the production of agrochemicals. Its incorporation into agrochemical formulations can improve efficacy and stability. The compound's reactivity allows for the formation of herbicides and pesticides with tailored properties.

Materials Science

In materials science, this compound is involved in the production of dyes, pigments, and polymers. Its unique chemical structure contributes to enhanced color properties and stability in various materials.

Liquid Crystals

The compound also finds applications in the synthesis of liquid crystals, which are essential in display technologies. The specific interactions facilitated by the fluorinated groups can influence the optical properties of liquid crystal formulations.

Case Studies

-

Synthesis and Application in Drug Discovery

A study demonstrated the successful use of this compound as a coupling partner in palladium-catalyzed reactions, yielding various biologically active compounds. This highlights its utility in drug discovery and development. -

Toxicological Assessments

Research assessing the toxicological profile of structurally similar compounds indicated that while acute effects were minimal, chronic exposure could lead to health risks. This underscores the necessity for careful handling and application within industrial settings.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-fluorobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The exact mechanism depends on the specific application and the nature of the reactions involved.

Comparaison Avec Des Composés Similaires

3-Bromo-4-fluorobenzotrifluoride can be compared with other similar compounds such as:

- 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene

- 3-Bromo-α,α,α,4-tetrafluorotoluene

- 4-Bromo-4’-fluorobiphenyl

These compounds share similar structural features but differ in the position of the bromine and fluorine atoms, which can affect their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications .

Activité Biologique

3-Bromo-4-fluorobenzotrifluoride (CAS No. 68322-84-9) is a halogenated aromatic compound with notable applications in organic synthesis and medicinal chemistry. Its unique structure, which includes bromine and fluorine substituents, enhances its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its pharmacological potential, toxicity, and ecological impact.

- Molecular Formula : CHBrF

- Molecular Weight : 243 g/mol

- Physical State : Clear colorless liquid

Biological Activity Overview

This compound has been studied for various biological activities, including its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of halogens contributes to its reactivity in cross-coupling reactions, making it a valuable building block in medicinal chemistry.

Pharmacological Applications

Toxicity and Safety Profile

The safety data for this compound indicates low acute toxicity; however, prolonged exposure may lead to irritation or other health effects. The following table summarizes key toxicity data:

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Not Available | ECHA Registered Substances |

| Skin Irritation | Not classified | Manufacturer's SDS |

| Eye Irritation | Transient discomfort | Manufacturer's SDS |

| Chronic Effects | No significant effects | Animal models |

| Endocrine Disruption | No evidence | Literature review |

Ecotoxicological Impact

The ecological impact of this compound is not well-documented. However, its classification as a potentially hazardous substance necessitates careful handling to prevent environmental contamination.

Environmental Persistence

The compound's persistence in the environment is currently undocumented, indicating a need for further studies to assess its biodegradability and bioaccumulation potential.

Case Studies

- Synthesis and Application : A study demonstrated the successful use of this compound as a coupling partner in palladium-catalyzed reactions, yielding various biologically active compounds . This highlights its utility in drug discovery.

- Toxicological Assessments : Research assessing the toxicological profile of structurally similar compounds indicated that while acute effects were minimal, chronic exposure could lead to health risks, emphasizing the need for cautious application .

Propriétés

IUPAC Name |

2-bromo-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOIMPUMMQKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218469 | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68322-84-9 | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068322849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.